![molecular formula C13H12O3 B029862 4-[3-(羟甲基)苯氧基]苯酚 CAS No. 63987-19-9](/img/structure/B29862.png)

4-[3-(羟甲基)苯氧基]苯酚

描述

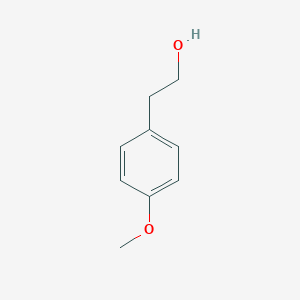

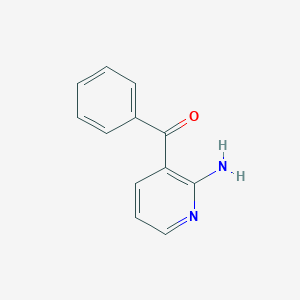

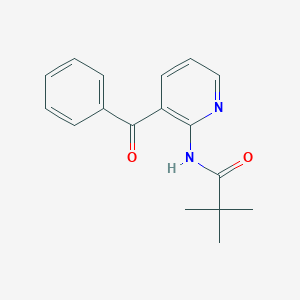

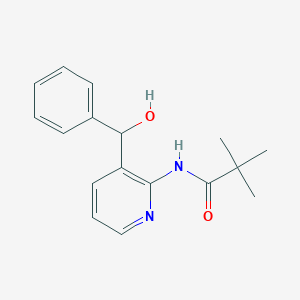

Synthesis Analysis

The synthesis of 4-[3-(Hydroxymethyl)phenoxy]phenol involves selective hydroxymethylation reactions where formaldehyde acts as a crucial reactant. For instance, Komiyama (1989) demonstrated that 4-(Hydroxymethyl)phenol can be selectively synthesized from phenol and formaldehyde using hydroxypropyl cyclodextrins as catalysts, showcasing an enhanced selectivity for the hydroxymethyl group at the para position of the phenol ring (Komiyama, 1989).

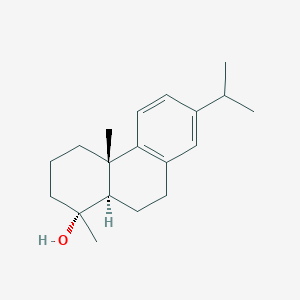

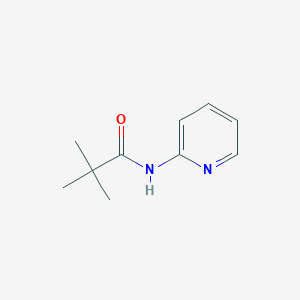

Molecular Structure Analysis

The molecular structure of 4-[3-(Hydroxymethyl)phenoxy]phenol and its derivatives has been extensively studied. Liu et al. (2009) explored the crystal structure of a similar compound, revealing that the phenol O and hydroxymethyl C atoms lie in the ring plane, which is essential for understanding the compound's reactivity and interaction with other molecules (Liu et al., 2009).

Chemical Reactions and Properties

The compound's chemical reactions often involve hydroxymethylation and subsequent reactions that can lead to various derivatives. For example, the selective synthesis methods using cyclodextrins highlight the compound's ability to undergo site-specific modifications, leading to a wide range of potential applications (Morozumi, Komiyama, Uetsuka, & Pitha, 1991).

Physical Properties Analysis

The physical properties of 4-[3-(Hydroxymethyl)phenoxy]phenol derivatives, such as their melting points, solubility in various solvents, and crystalline structure, are critical for applications in material science and pharmaceuticals. The intermolecular hydrogen bonding and weak C—H⋯π interactions play significant roles in the crystalline structure of these compounds (Liu et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical groups and stability under different conditions, are crucial for synthesizing and applying 4-[3-(Hydroxymethyl)phenoxy]phenol derivatives. The hydrogen-bonded assemblages and potential for pi-pi interactions, as discussed by Masci and Thuéry (2002), underline the compound's versatility in forming structured networks, which is beneficial for creating complex molecular architectures (Masci & Thuéry, 2002).

科学研究应用

木材粘合剂

酚醛树脂粘合剂,包括“4-[3-(羟甲基)苯氧基]苯酚”,因其优异的环境耐受性和高粘合强度而成为主要的木材粘合剂类型之一 . 它们不仅用于胶合板和木材加工,而且还用于层压板生产 .

汽车工业

酚醛树脂因其强大的机械性能、高阻燃性、稳定的模塑加工性能和低成本而在汽车工业中得到应用 . 它们正在逐步取代进口的酚醛树脂 .

航空航天工业

航空航天工业也利用酚醛树脂,因为它们具有高耐热性和机械强度 .

复合材料

酚醛树脂用于复合材料的生产。 通过改进酚醛树脂在脆性方面的合成工艺和机械性能,酚醛树脂基复合材料的开发得到了进一步推进 .

电气绝缘

酚醛树脂,包括“4-[3-(羟甲基)苯氧基]苯酚”,因其优异的绝缘性能而被用于电气绝缘 .

有机光电探测器和发光二极管

苯氧基双自由基,包括“4-[3-(羟甲基)苯氧基]苯酚”,已显示出极好的半导体性能,在有机光电探测器和有机发光二极管领域具有潜在的应用 .

有机自旋电子学

苯氧基双自由基也因其独特的电子和磁性而被用于有机自旋电子学 .

活性材料

苯氧基双自由基独特的电子、光学和磁性以及稳定性在活性材料领域显示出巨大的潜在应用,例如有机自由基电池 (ORB) 和单分子磁性材料

安全和危害

属性

IUPAC Name |

4-[3-(hydroxymethyl)phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOAGCNCAOJNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70981711 | |

| Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63987-19-9 | |

| Record name | Benzenemethanol, 3-(4-hydroxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063987199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)